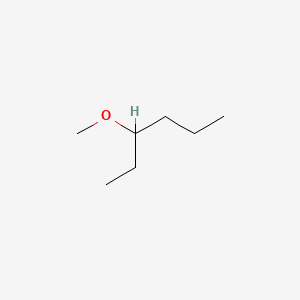
3-Methoxyhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxyhexane is an organic compound with the molecular formula C7H16O . It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. The structure of this compound consists of a hexane chain with a methoxy group (-OCH3) attached to the third carbon atom. This compound is known for its relatively simple structure and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methoxyhexane can be synthesized through several methods. One common approach involves the reaction of 3-hexanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which then reacts with methanol to form the desired ether.
Industrial Production Methods
In industrial settings, this compound is typically produced through the Williamson ether synthesis. This method involves the reaction of 3-hexanol with sodium methoxide, resulting in the formation of this compound and sodium hydroxide as a byproduct. The reaction is carried out under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxyhexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like hydrogen bromide can be used to substitute the methoxy group.
Major Products Formed
Oxidation: Produces aldehydes or ketones.
Reduction: Produces the corresponding alcohol.
Substitution: Produces halogenated compounds.
Aplicaciones Científicas De Investigación
3-Methoxyhexane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving lipid membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 3-Methoxyhexane involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile due to the presence of the methoxy group. This allows it to participate in substitution and elimination reactions. The pathways involved typically include the formation of intermediate carbocations or radicals, which then proceed to form the final products.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxyheptane: Similar structure but with an additional carbon atom in the chain.
3-Methoxybutane: Shorter chain length compared to 3-Methoxyhexane.
3-Methoxypropane: Even shorter chain length and different physical properties.
Uniqueness
This compound is unique due to its specific chain length and the position of the methoxy group. This gives it distinct physical and chemical properties compared to other ethers. Its moderate chain length makes it suitable for various applications, balancing hydrophobicity and reactivity.
Propiedades
Número CAS |
54658-01-4 |
|---|---|
Fórmula molecular |
C7H16O |
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
3-methoxyhexane |
InChI |
InChI=1S/C7H16O/c1-4-6-7(5-2)8-3/h7H,4-6H2,1-3H3 |
Clave InChI |
QNJRNZBXNCPKHQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


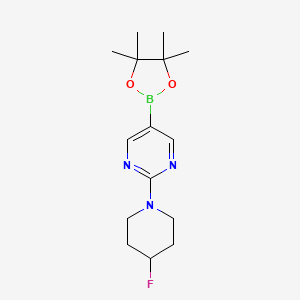
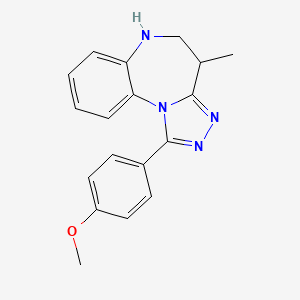
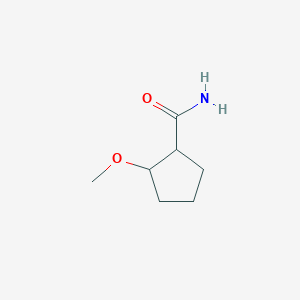
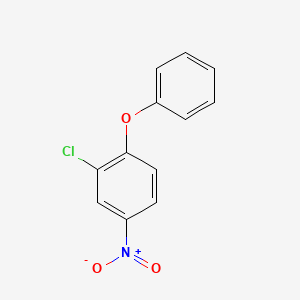
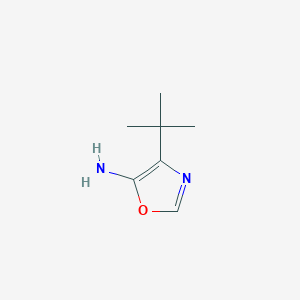
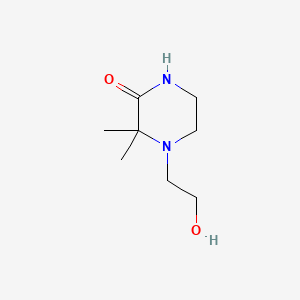
![4'-Chloro[1,1'-biphenyl]-4-yl acetate](/img/structure/B13947005.png)
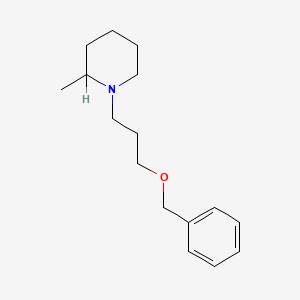
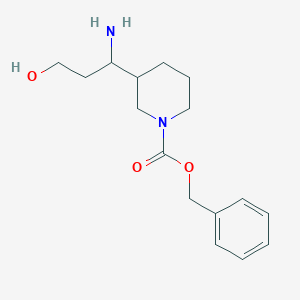
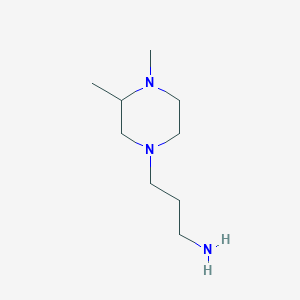
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)
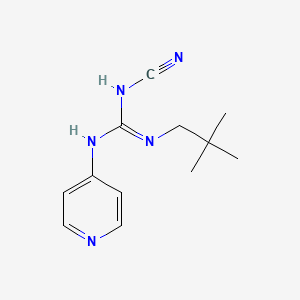
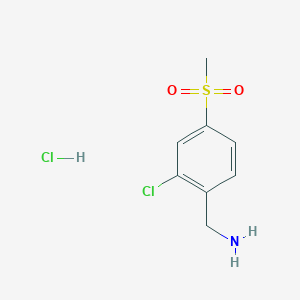
![3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)
